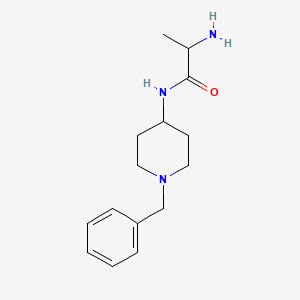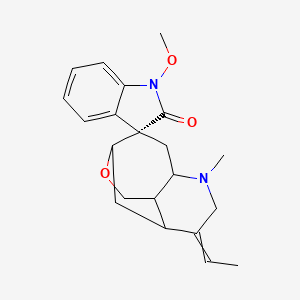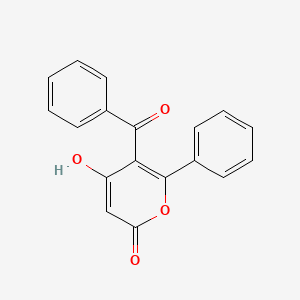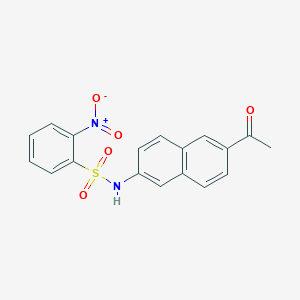
2-amino-N-(1-benzylpiperidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1-benzylpiperidin-4-yl)propanamide is an organic compound that belongs to the class of piperidines It is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-benzylpiperidin-4-yl)propanamide typically involves the reaction of 1-benzylpiperidine with a suitable amide precursor. One common method involves the reductive amination of 1-benzylpiperidine with 2-amino-propanamide under hydrogenation conditions using a palladium catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-amino-N-(1-benzylpiperidin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2-amino-N-(1-benzylpiperidin-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific receptors and enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological and psychiatric disorders.
作用機序
The mechanism of action of 2-amino-N-(1-benzylpiperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine
- 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-hydroxybenzamide
- 2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide
Uniqueness
2-amino-N-(1-benzylpiperidin-4-yl)propanamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities.
特性
IUPAC Name |
2-amino-N-(1-benzylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(16)15(19)17-14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,16H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYXTSLJZRCOQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800890.png)
![[(7R)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate](/img/structure/B14800896.png)

![4,4'-methanediylbis{N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline}](/img/structure/B14800903.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14800908.png)

![(13R,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14800923.png)
![2-[3-[Bis(2-chloroethyl)amino]anilino]-2-oxoacetic acid](/img/structure/B14800930.png)
![2-Amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800951.png)

![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14800965.png)

![8-[(2S)-2-hydroxy-2-methylcyclopentyl]-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14800972.png)
